molecular formula C22H29ClN2O B2442574 N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride CAS No. 1071703-90-6

N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride

Cat. No.: B2442574
CAS No.: 1071703-90-6
M. Wt: 372.94
InChI Key: QTVCZKXTTIXGRA-UHFFFAOYSA-N
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Description

2’-methyl Acetyl fentanyl (hydrochloride) is an analytical reference standard that is structurally similar to known opioids. 2’-methyl Acetyl fentanyl is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.

Mechanism of Action

Target of Action

The compound N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide, monohydrochloride, is structurally related to the class of drugs known as fentanyl analogues . These compounds are known to primarily target the opioid receptors in the central nervous system . The opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands .

Mode of Action

The compound interacts with its targets, the opioid receptors, by binding to these receptors and activating them . This activation results in a decrease in the perception of pain, which is the primary therapeutic effect of opioid drugs . The activation of opioid receptors can also lead to side effects such as respiratory depression, constipation, and dependence .

Biochemical Pathways

The activation of the opioid receptors leads to the inhibition of adenylate cyclase, decreasing the amount of cyclic AMP. This results in the hyperpolarization of the cell and a reduction in synaptic transmission . This mechanism is part of the larger biochemical pathway of pain perception and response .

Pharmacokinetics

The pharmacokinetics of this compound, like other fentanyl analogues, involves absorption, distribution, metabolism, and excretion (ADME). Fentanyl, a closely related compound, is known for its high lipid solubility, which allows it to rapidly cross the blood-brain barrier and exert its effects . It is metabolized primarily in the liver and excreted in urine .

Result of Action

The molecular and cellular effects of the compound’s action include the reduction of pain signals transmitted to the brain, resulting in analgesia . It can also cause side effects at the cellular level, such as reduced respiratory drive (due to its action on the brainstem), constipation (due to reduced gut motility), and physical dependence (due to changes in neuronal functioning with prolonged use) .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs can impact its metabolism and excretion, potentially leading to drug interactions . Additionally, individual factors such as genetic variations in opioid receptors or metabolic enzymes can influence the drug’s efficacy and the risk of side effects .

Properties

IUPAC Name

N-[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O.ClH/c1-18-8-6-7-9-20(18)12-15-23-16-13-22(14-17-23)24(19(2)25)21-10-4-3-5-11-21;/h3-11,22H,12-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWYHPBMLYQPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCN2CCC(CC2)N(C3=CC=CC=C3)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601037078
Record name 2'-Methyl cetyl fentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601037078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071703-90-6
Record name 2'-Methyl cetyl fentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601037078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride
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N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride
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N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride
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N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride
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N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride
Reactant of Route 6
N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride

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